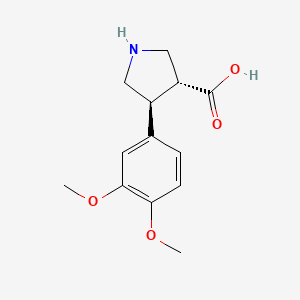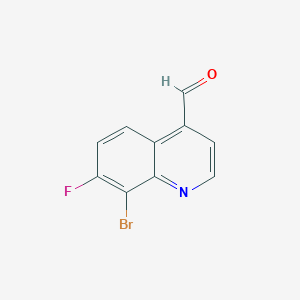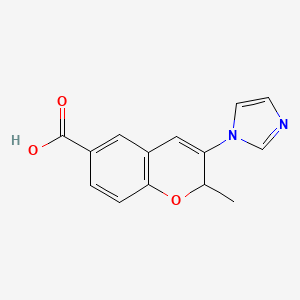
14-Heptadecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Heptadecenal is an organic compound with the molecular formula C17H32O It is an aldehyde with a long aliphatic chain and a double bond located at the 14th carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14-Heptadecenal can be synthesized through several methods. One common approach involves the oxidation of 14-heptadecenol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-heptadecene. This process involves the addition of a formyl group to the double bond in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature. The resulting aldehyde is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 14-Heptadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 14-heptadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to 14-heptadecenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.
Major Products Formed:
Oxidation: 14-Heptadecenoic acid.
Reduction: 14-Heptadecenol.
Substitution: Imines or oximes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
14-Heptadecenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including long-chain fatty acids and alcohols.
Biology: It serves as a pheromone or signaling molecule in certain insect species, playing a role in their communication and behavior.
Medicine: Research has explored its potential as an antimicrobial agent due to its aldehyde group, which can react with microbial cell components.
Industry: It is utilized in the fragrance and flavor industry for its unique scent, contributing to the formulation of perfumes and flavoring agents.
Wirkmechanismus
The mechanism of action of 14-Heptadecenal involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its antimicrobial properties, as it can disrupt microbial cell function by modifying essential biomolecules. Additionally, its role as a pheromone involves binding to specific receptors in insects, triggering behavioral responses.
Vergleich Mit ähnlichen Verbindungen
14-Heptadecenoic acid: The oxidized form of 14-Heptadecenal, with a carboxylic acid group instead of an aldehyde.
14-Heptadecenol: The reduced form, with a hydroxyl group replacing the aldehyde.
(8Z)-Heptadecenal: A structural isomer with the double bond located at the 8th carbon atom.
Uniqueness: this compound is unique due to its specific double bond position and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in biological signaling make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H32O |
|---|---|
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
(E)-heptadec-14-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,17H,2,5-16H2,1H3/b4-3+ |
InChI-Schlüssel |
RHIONVAURRQPSG-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCCCCCCCCCCCC=O |
Kanonische SMILES |
CCC=CCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)


![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)








![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

